Ethyl 4-(benzyloxy)benzoate
Overview
Description
Synthesis Analysis
Ethyl 4-(benzyloxy)benzoate and its derivatives are synthesized through various methods, including esterification and alcoholysis. One approach involves the esterification of benzoic acid and anhydrous ethanol, yielding a 65.2% outcome, while another method uses the alcoholysis of benzoyl chloride with anhydrous ethanol, resulting in a higher yield of 96.1% (Yang Feng-ling, 2010).
Molecular Structure Analysis
The molecular structure of ethyl 4-(benzyloxy)benzoate derivatives has been determined using single-crystal X-ray crystallography. These studies provide insights into the conformation and stacking of molecules, which are crucial for understanding their mesogenic behaviors and applications in liquid crystals (L. Lai et al., 2007).
Chemical Reactions and Properties
Ethyl 4-(benzyloxy)benzoate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions enable the modification of its molecular structure to yield compounds with specific desired properties, such as anti-juvenile hormone activity, which has been studied in the context of inducing precocious metamorphosis in larvae (N. Fujita et al., 2005).
Physical Properties Analysis
The physical properties, such as phase transition temperatures and mesogenic behavior, are crucial for applications in materials science. Differential scanning calorimetry and polarizing optical microscopy have been employed to study these properties, revealing that specific derivatives exhibit liquid crystalline properties in a certain temperature range, which could be useful for applications in LCD and temperature sensing devices (Hasnain Mehmood et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 4-(benzyloxy)benzoate, such as reactivity and interaction with other molecules, are influenced by its molecular structure. Studies have shown that the compound and its derivatives can form hydrogen bonds and engage in various chemical reactions that modify its chemical behavior and potential applications (J. Portilla et al., 2007).
Scientific Research Applications
1. Anti-Juvenile Hormone Agent in Insect Control
Ethyl 4-(benzyloxy)benzoate, in various derivatives, has been extensively studied for its role as an anti-juvenile hormone (JH) agent. It induces precocious metamorphosis in silkworm larvae, a clear sign of JH deficiency. This effect is counteracted by juvenile hormone agonists like methoprene. For instance, ethyl 4-(2-benzylhexyloxy)benzoate demonstrated high activity in inducing metamorphosis at low doses (Kuwano et al., 2008), (Ishiguro et al., 2003), (Kaneko et al., 2011).
2. Applications in Material Science
In the field of material science, ethyl 4-(benzyloxy)benzoate derivatives have been utilized in the synthesis of polymers and monomers. For instance, fluorinated monomers containing this compound have been developed for creating side chain liquid crystalline polysiloxanes, showcasing thermotropic polymorphism and monomorphic character (Bracon et al., 2000). Additionally, diblock copolymers containing photoisomerizable azobenzene segments with ethyl 4-(benzyloxy)benzoate showed reversible changes in micellar structure under light illumination, demonstrating potential in optical storage technologies (Liu & Chiu, 2010).
3. Chemical Synthesis and Crystallography
Ethyl 4-(benzyloxy)benzoate is also significant in chemical synthesis and crystallography. For example, it has been used in the synthesis of various chemical compounds, such as ethyl 4-hydroxy[1-13C]benzoate, which is important for isotopically labelled phenylacetonitrile used in genistein synthesis (Oldfield et al., 2007). In crystallography, its derivatives have been investigated for their supramolecular structures, revealing insights into hydrogen-bonded network formations (Kohmoto et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
Record name | Ethyl 4-benzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)benzoate | |
CAS RN |
56441-55-5 | |
Record name | Ethyl 4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-benzyloxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-benzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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